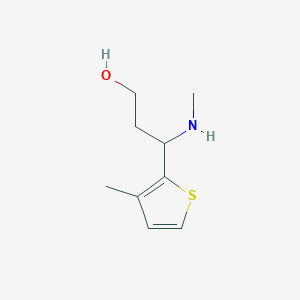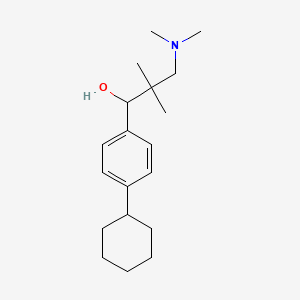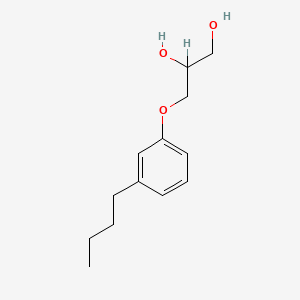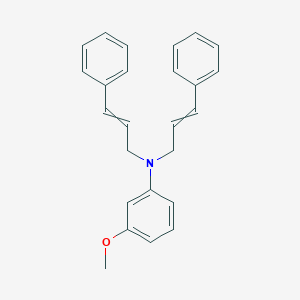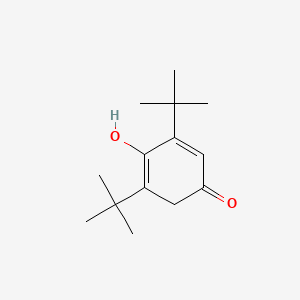
3,5-Ditert-butyl-4-hydroxycyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one is an organic compound with the molecular formula C14H22O2. It is known for its unique structure, which includes two tert-butyl groups and a hydroxyl group attached to a cyclohexadienone ring. This compound is often used in various chemical and industrial applications due to its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one involves the reaction of 3,5-di-tert-butylphenol with iodine in the presence of a base, followed by reduction . The reaction conditions typically include:
Reactants: 3,5-di-tert-butylphenol, iodine, base (e.g., sodium hydroxide)
Solvent: Often an organic solvent like dichloromethane
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In industrial settings, the production of 4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a more saturated cyclohexanone derivative.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of cyclohexanone derivatives.
Substitution: Formation of substituted cyclohexadienone derivatives
Applications De Recherche Scientifique
4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized as a stabilizer in polymers and other materials to prevent oxidative degradation
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one involves its ability to donate hydrogen atoms, thereby acting as an antioxidant. This compound can neutralize free radicals and prevent oxidative damage to cells and materials. The molecular targets include reactive oxygen species and other free radicals, which are stabilized by the compound’s hydroxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 2,6-Di-tert-butyl-4-methylphenol (BHT)
- 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Uniqueness
4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one is unique due to its specific structure, which provides a balance between stability and reactivity. Unlike other similar compounds, it has a cyclohexadienone ring, which imparts distinct chemical properties and reactivity patterns .
Propriétés
Numéro CAS |
54965-43-4 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
3,5-ditert-butyl-4-hydroxycyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7,16H,8H2,1-6H3 |
Clé InChI |
VMIBWUBKVGANRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC(=O)C1)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


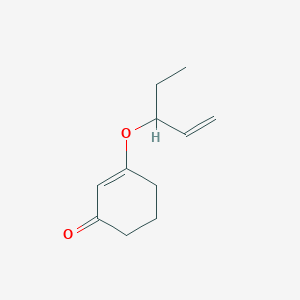
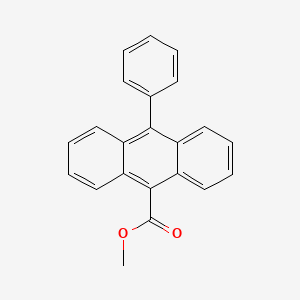
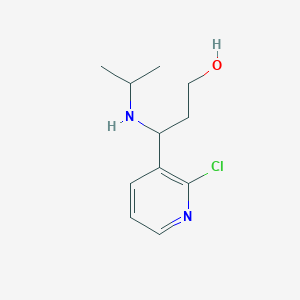

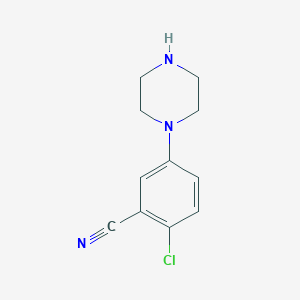
![4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13946754.png)
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13946763.png)
![Ethyl 4-[methyl(phenyl)amino]benzoate](/img/structure/B13946770.png)
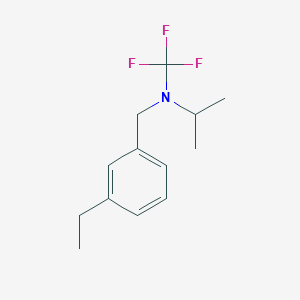
![3-[2-(Chlorocarbonyl)phenyl]propanoic acid](/img/structure/B13946786.png)
